N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide” is a chemical compound with the molecular formula C16H15FN4O4 . It has a molecular weight of 346.31 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl group and a picolinamide group . The InChI string of the compound is "InChI=1S/C16H15FN4O4/c17-11-1-3-13-10 (7-11)8-21 (15 (23)9-25-13)6-5-18-16 (24)12-2-4-14 (22)20-19-12/h1-4,7H,5-6,8-9H2, (H,18,24) (H,20,22)" .Physical And Chemical Properties Analysis
This compound has several notable properties. It has a molecular weight of 346.31 g/mol and a topological polar surface area of 100 Ų . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has a rotatable bond count of 4 .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
A study by Cooper et al. (1990) focused on the synthesis of quinolones containing heterocyclic substituents, which have shown significant in vitro antibacterial activity, particularly against Gram-positive organisms. These compounds, including variations similar to N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide, demonstrate the potential for developing new antibacterial agents with enhanced efficacy and spectrum of activity (Cooper, Klock, Chu, & Fernandes, 1990).
Radioligand Development for Imaging
Another research avenue is the development of radioligands for imaging purposes, such as in the study by Schou et al. (2006), which synthesized and evaluated compounds for their potential as radioligands for imaging norepinephrine transporters with PET. Although not directly mentioning N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide, the study illustrates the broader potential of fluorinated compounds in the development of diagnostic tools (Schou, Pike, Sóvágó, Gulyás, Gallagher, Dobson, Walter, Rudyk, Farde, & Halldin, 2006).
Metabolic Studies
Fluradoline's major metabolite, a nuclear hydroxylated derivative, was identified and synthesized, highlighting the importance of understanding the metabolic pathways and transformations of such compounds for their potential therapeutic applications and safety profiles. This research is pertinent to understanding the pharmacokinetics and metabolic stability of compounds related to N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide (Agnew, Rizwaniuk, Ong, & Wichmann, 1986).
Novel Synthetic Methodologies
Research into novel synthetic methodologies, such as the multi-component condensation (MCC)/SNAr methodology reported by Tempest et al. (2001), showcases the potential for creating diverse heterocyclic cores, including benzoxazepines. Such methodologies could be applicable in synthesizing derivatives of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide for various biological applications (Tempest, Ma, Kelly, Jones, & Hulme, 2001).
Propiedades
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-13-4-5-15-12(9-13)10-21(16(22)11-24-15)8-7-20-17(23)14-3-1-2-6-19-14/h1-6,9H,7-8,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPUJSQEYQUWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.